5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
CAS No.: 314745-84-1
Cat. No.: VC11808266
Molecular Formula: C17H12Cl2O4
Molecular Weight: 351.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314745-84-1 |
|---|---|
| Molecular Formula | C17H12Cl2O4 |
| Molecular Weight | 351.2 g/mol |
| IUPAC Name | 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H12Cl2O4/c1-9-16(17(20)21)11-7-10(5-6-15(11)23-9)22-8-12-13(18)3-2-4-14(12)19/h2-7H,8H2,1H3,(H,20,21) |
| Standard InChI Key | MGZXVXMTZCLZEV-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)C(=O)O |
| Canonical SMILES | CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)C(=O)O |
Introduction
Structural Features
This compound consists of:
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A benzofuran core (a fused aromatic system of benzene and furan).
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A carboxylic acid group at the 3-position of the benzofuran ring.
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A methoxy group attached to a 2,6-dichlorophenyl substituent at the 5-position.
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A methyl group at the 2-position of the benzofuran ring.
General Synthetic Pathway
The synthesis of compounds like 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid typically involves:
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Preparation of the Benzofuran Core:
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Starting from salicylaldehyde derivatives, cyclization reactions are employed to form the benzofuran scaffold.
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Functional groups such as methyl and carboxylic acid are introduced via selective substitution or oxidation reactions.
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Introduction of Substituents:
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The methoxy group linked to the 2,6-dichlorophenyl moiety can be added using Williamson ether synthesis.
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Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.
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Final Assembly:
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Coupling reactions are used to attach the substituted phenyl group to the benzofuran core.
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Purification is performed through recrystallization or column chromatography to achieve high yields.
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Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. Halogen-substituted benzofurans, such as this compound, exhibit activity against Gram-positive bacteria and fungi due to their ability to disrupt microbial membranes or inhibit enzymatic pathways .
Anti-inflammatory Potential
The presence of a carboxylic acid group suggests that this compound may act as an anti-inflammatory agent by modulating cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .
Drug Development
The dichlorophenyl moiety enhances lipophilicity and membrane permeability, making this compound a potential candidate for drug development targeting diseases such as cancer or autoimmune disorders.
Research Findings
Studies on related compounds indicate:
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Antimicrobial Efficacy: Halogenated benzofurans show minimum inhibitory concentrations (MIC) ranging from 50–200 µg/mL against Gram-positive bacteria and fungi .
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Structural Stability: X-ray crystallography confirms the stability of benzofuran derivatives under physiological conditions .
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Toxicity Profile: Preliminary studies suggest low cytotoxicity at therapeutic doses, though further testing is required for clinical validation.
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